MBQ-167

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Rac/Cdc42 Inhibitor MBQ-167 is an orally bioavailable inhibitor of the Rho GTPases Ras-related C3 botulinum toxin substrate (Rac) and cell division control protein 42 homolog (Cdc42), with potential antineoplastic activity. Upon oral administration, Rac/Cdc42 inhibitor this compound targets, binds to and inhibits the activity of the GTP-binding proteins Rac and Cdc42 that are expressed on certain cancer cells and immunosuppressive immune cells in the tumor microenvironment (TME). This inhibits p21-activated kinase (PAK) and signal transducer and activator of transcription 3 (STAT3) signaling, induces cell-cycle arrest and apoptosis, and inhibits cancer cell proliferation and migration. This compound also reduces tumor-infiltrating macrophages and myeloid-derived suppressor cells (MDSCs) in the TME, which may abrogate the immunosuppressive nature of the TME. Rac and Cdc42, overexpressed or hyperactivated in various cancers, are homologous, small GTPases that regulate epithelial to mesenchymal transition, cell migration, invasion, and cell cycle progression and metastasis.

Applications De Recherche Scientifique

Inhibition des protéines liant le GTP Rac/Cdc42

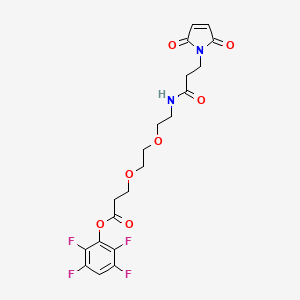

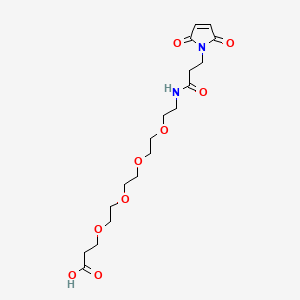

MBQ-167 est un inhibiteur des protéines liant le GTP Rac et Cdc42 {svg_1}. Ces protéines régulent la migration cellulaire, l'invasion et la progression du cycle cellulaire, ce qui en fait des cibles clés pour la thérapie métastatique {svg_2}. This compound bloque à la fois Rac1 et Cdc42 dans les cellules cancéreuses du sein et les modèles murins de métastases {svg_3}.

Composé anticancéreux antimétastatique

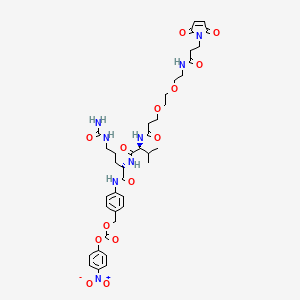

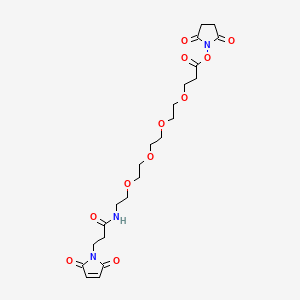

This compound a montré une efficacité dans l'inhibition de la croissance tumorale et des métastases dans des modèles murins expérimentaux et spontanés de cancer du sein HER-positif et triple négatif (TNBC) {svg_4}. Il a été testé in vitro et in vivo {svg_5}.

Inhibition de la signalisation PAK/LIM kinase/Cofiline

This compound inhibe la signalisation PAK/LIM kinase/Cofiline, qui est essentielle à la migration et à l'invasion cellulaires {svg_6}. Cette inhibition entraîne la réduction de l'extension des lamellipodes, de la polarité des cellules cancéreuses métastatiques, de la migration, de la formation de mammosphères de type cellules souches et de la progression du cycle cellulaire {svg_7}.

Induction de l'apoptose dans les cellules cancéreuses métastatiques

This compound induit l'apoptose dans les cellules cancéreuses métastatiques {svg_8}. L'apoptose, ou mort cellulaire programmée, est un processus crucial dans le traitement du cancer car elle conduit à l'élimination des cellules cancéreuses.

Inhibition des enzymes du cytochrome P450

This compound inhibe les enzymes du cytochrome P450 (CYP) 3A4, 2C9 et 2C19 {svg_9}. Ces enzymes sont impliquées dans le métabolisme des médicaments et peuvent affecter l'efficacité et la sécurité des traitements contre le cancer.

Modèle pharmacocinétique/pharmacodynamique basé sur la physiologie

Un modèle pharmacocinétique/pharmacodynamique (PBPK-PD) basé sur la physiologie de this compound a été développé pour prédire l'inhibition de la croissance tumorale après administration intrapéritonéale chez des souris porteuses de tumeurs mammaires triple négatives et HER2+ {svg_10}. Ce modèle aide à comprendre le comportement du médicament dans l'organisme et son effet sur la croissance tumorale.

Essais cliniques

This compound est entré en essais cliniques pour le cancer du sein avancé {svg_11}. Le premier essai clinique chez l'homme évalue la meilleure dose de this compound {svg_12}.

Mécanisme D'action

Target of Action

MBQ-167 primarily targets the GTP-binding proteins Rac and Cdc42 . These proteins are homologous GTPases that regulate cell migration, invasion, and cell-cycle progression . They are key targets for metastasis therapy .

Mode of Action

This compound inhibits both Rac1 and Cdc42 . It interferes with guanine nucleotide binding, thereby inhibiting the activation of these proteins . This compound directly interacts with Rac1 to displace specific amino acids, consequently inhibiting Rac.GTP loading .

Biochemical Pathways

This compound affects several biochemical pathways. It inhibits the downstream effector of Rac and Cdc42, the p21-activated kinase (PAK), and consequently inhibits PAK signaling . This leads to a decrease in metastatic cancer cell proliferation, migration, and mammosphere growth . This compound also inhibits the NF-kB pathway in TNBC tumors, reducing inflammation and immunosuppression from M1 and M2 macrophages in vivo .

Pharmacokinetics

This compound has been found to have an elimination half-life of 2.17 hours for intraperitoneal dosing and 2.6 hours for oral dosing . It is rapidly distributed into the kidneys after intraperitoneal dosing, whereas oral administration results in higher distribution to the lungs . The relative bioavailability of this compound after oral administration is 35% .

Result of Action

This compound has several molecular and cellular effects. It reduces metastatic cancer cell viability and migration . It also induces apoptosis and decreases HER2-type mammary fatpad tumor growth and metastasis . This compound promotes loss of cancer cell polarity, resulting in disorganization of the actin cytoskeleton and detachment from the substratum .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the efficacy of this compound can vary in different cancer cell lines . Moreover, the compound’s action can be affected by other drugs. For example, in combination with paclitaxel (PXL), this compound has been found to reduce PXL-induced metastasis .

Analyse Biochimique

Biochemical Properties

MBQ-167 interacts with the GTP-binding proteins Rac and Cdc42 . It inhibits the activation of Rac and Rac1B splice variant and induces apoptosis in cancer cells . This compound interferes with guanine nucleotide binding, thereby inhibiting the activation of these proteins .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It reduces cell viability and migration in vitro, and tumor growth and spread in vivo in mouse models of metastatic breast cancer . It also inhibits PAK/LIM kinase/Cofilin signaling, lamellipodia extension, metastatic cancer cell polarity, migration, stem cell–like mammosphere formation, cell-cycle progression, and induces apoptosis in metastatic cancer cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with Rac and Cdc42. It inhibits these proteins by interfering with guanine nucleotide binding . This results in the inhibition of downstream signaling pathways, including the P21-activated kinase (PAK) pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to have long-term effects on cellular function. It reduces cell viability and induces apoptosis over time

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. The compound has been shown to successfully predict tumor shrinkage in HER2+ and triple-negative breast tumors after the intraperitoneal administration of 1 and 10 mg/kg body weight dose level of this compound three times a week .

Transport and Distribution

After intraperitoneal dosing, this compound is rapidly distributed into the kidneys, whereas oral administration results in higher distribution to lungs .

Propriétés

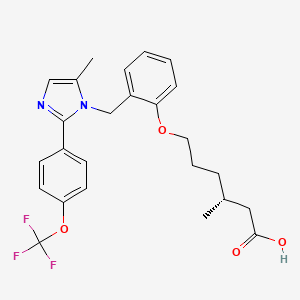

IUPAC Name |

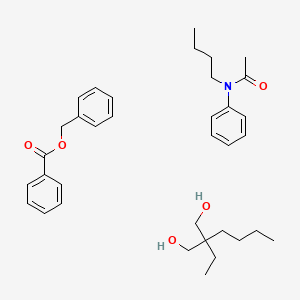

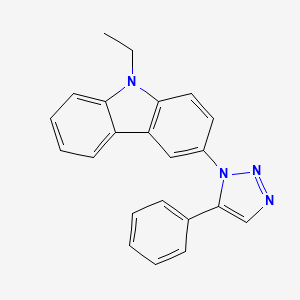

9-ethyl-3-(5-phenyltriazol-1-yl)carbazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N4/c1-2-25-20-11-7-6-10-18(20)19-14-17(12-13-21(19)25)26-22(15-23-24-26)16-8-4-3-5-9-16/h3-15H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJCANTASZGYJLG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)N3C(=CN=N3)C4=CC=CC=C4)C5=CC=CC=C51 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2097938-73-1 |

Source

|

| Record name | MBQ-167 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2097938731 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MBQ-167 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RRY5XN588Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.